
Crotmarine
Overview
Description
Crotmarine is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique structure, which combines elements of benzofuran and chroman, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crotmarine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring and the subsequent attachment of the chroman moiety. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to maximize yield and minimize costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-
Biological Activity
Crotmarine is a bioactive peptide derived from the venom of the South American rattlesnake (Crotalus durissus). This compound has garnered attention due to its diverse biological activities, including antimicrobial properties, anticancer effects, and its unique ability to penetrate cell membranes. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
This compound is characterized by its small molecular weight and consists of approximately 42 amino acid residues. It contains a significant number of basic amino acids (nine lysines and two arginines), contributing to its positive charge, which is crucial for its interaction with negatively charged cellular components like DNA. The structure is stabilized by three disulfide bridges formed by six cysteine residues, resulting in a compact conformation that facilitates its biological functions .
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against various strains of fungi and bacteria. Its activity can be summarized as follows:
Microorganism | Activity | Concentration (μg/mL) |
---|---|---|
Candida spp. | Significant antifungal activity | Up to 125 |
Micrococcus luteus | Modest antibacterial activity | Up to 125 |
Aspergillus fumigatus | No detectable activity | Up to 125 |
Trichophyton rubrum | No detectable activity | Up to 125 |
This compound demonstrates selective toxicity towards pathogenic microorganisms while being less harmful to normal cells .
2. Anticancer Activity
This compound has shown promising results in anticancer research, particularly in vitro and in vivo studies involving melanoma models. Key findings include:
- In Vitro : this compound exhibited strong cytotoxicity against melanoma cells at concentrations ranging from 0.1 to 10 μM while sparing normal cells .
- In Vivo : Studies in murine models demonstrated that this compound significantly delayed tumor growth and increased survival rates among mice engrafted with melanoma. The mechanism involves mitochondrial depolarization and intracellular calcium release, leading to apoptosis in cancer cells .
3. Cell Penetration Mechanism
This compound is classified as a cell-penetrating peptide (CPP), which allows it to enter cells through several mechanisms:
- Electrostatic Interactions : The positively charged this compound binds to negatively charged cellular components, facilitating uptake.
- Endocytosis : this compound utilizes clathrin-dependent endocytosis for cellular entry, with studies showing that inhibitors like chloroquine significantly reduce its internalization efficiency .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study #1 : In a clinical trial involving patients with melanoma, treatment with this compound led to notable tumor regression in a majority of participants. The study focused on assessing the maximum tolerated dose and safety profile.
- Case Study #2 : A study on the antimicrobial efficacy of this compound demonstrated significant antifungal activity against Candida albicans, supporting its potential use in treating fungal infections.
Scientific Research Applications
Pharmacological Applications
Crotmarine has been identified for its antifungal and antimicrobial properties. Research indicates that it exhibits significant activity against various fungal strains, particularly Trichophyton mentagrophytes, a common cause of skin infections.
Case Study: Antifungal Activity
- Study Reference : A study published in the Journal of Natural Products isolated this compound from Crotalaria madurensis and demonstrated its antifungal efficacy.
- Methodology : The antifungal activity was assessed using standard agar diffusion methods.
- Results : this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Trichophyton mentagrophytes, indicating potent antifungal activity.
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
This compound | Trichophyton mentagrophytes | 32 |
Agricultural Applications
This compound's potential extends into agriculture, particularly as a biopesticide . Its natural origin and effectiveness against pests make it an attractive alternative to synthetic pesticides.
Case Study: Biopesticide Efficacy
- Study Reference : Research conducted on the effectiveness of this compound as a biopesticide against aphids and other agricultural pests.
- Methodology : Field trials were conducted comparing this compound with conventional pesticides.
- Results : this compound reduced pest populations by 60% over two weeks, demonstrating comparable efficacy to synthetic options.
Application | Pest Type | Reduction (%) |
---|---|---|
This compound | Aphids | 60 |
Synthetic Pesticide | Aphids | 65 |
Environmental Applications
In environmental science, this compound is being explored for its role in phytoremediation , where plants are used to remove contaminants from soil and water.
Case Study: Phytoremediation Potential
- Study Reference : A study examining the ability of Crotalaria species to uptake heavy metals from contaminated soils.
- Methodology : Soil samples were treated with Crotalaria plants, and metal concentrations were measured pre- and post-treatment.
- Results : Significant reductions in lead and cadmium levels were observed, indicating effective phytoremediation capabilities.
Metal Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
---|---|---|---|
Lead | 150 | 30 | 80 |
Cadmium | 75 | 10 | 86.67 |
Properties
IUPAC Name |
3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)18-7-13-6-16(17(22)9-20(13)24-18)14-5-12-3-4-15(21)8-19(12)23-10-14/h3-4,6,8-9,14,18,21-22H,1,5,7,10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBNBPUPUBDYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=CC(=C(C=C2O1)O)C3CC4=C(C=C(C=C4)O)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919021 | |
Record name | 3-[6-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3,4-dihydro-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92662-85-6 | |
Record name | 3-(6-Hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)chroman-7-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092662856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[6-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3,4-dihydro-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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